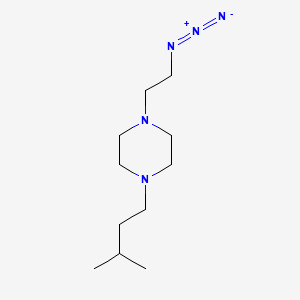
1-(2-叠氮乙基)-4-异戊基哌嗪
描述
“1-(2-Azidoethyl)-4-isopentylpiperazine” is a compound that contains an azide group (-N3) and a piperazine ring. Piperazine rings are found in many pharmaceuticals and the azide group is often used in click chemistry .
Synthesis Analysis
While specific synthesis methods for “1-(2-Azidoethyl)-4-isopentylpiperazine” are not available, similar compounds are often synthesized through nucleophilic substitution reactions where an azide ion replaces a leaving group .Chemical Reactions Analysis
Azides are known to participate in a variety of reactions, including click reactions and reductions . Piperazines can act as bidentate ligands in coordination chemistry .科学研究应用
生物医学研究与应用
像“1-(2-叠氮乙基)-4-异戊基哌嗪”这样的叠氮化合物可用于脂质体表面功能化,这对于创建稳定和靶向的载体系统以在生物医学研究中递送活性分子至关重要 .
生物偶联
像“1-(2-叠氮乙基)-4-异戊基哌嗪”这样的化合物中的叠氮基团使其可用于生物偶联。 此过程涉及将生物分子相互连接或连接到其他分子,这是分子生物学和药物发现的关键技术.
点击化学
叠氮化合物是点击化学反应的重要组成部分,由于其高可靠性和特异性,它们被广泛用于化学合成和材料科学 .
药物发现
“1-(2-叠氮乙基)-4-异戊基哌嗪”的结构特征表明其在药物发现方面具有潜在的应用,尤其是考虑到哌嗪衍生物的广泛治疗谱,包括抗抑郁药、抗惊厥药和抗癌特性 .
催化和金属有机框架 (MOFs)
哌嗪衍生物已成功应用于催化领域和金属有机框架 (MOFs) 的开发,这对各种工业过程至关重要 .
杂环合成
有机叠氮化物参与合成各种杂环,这些化合物具有包含至少一个非碳原子的环状结构。 这些杂环在医药和农药中有着广泛的应用 .
作用机制
Target of Action
The compound contains an azide group and a piperazine ring. Azide groups are often used in bioconjugation reactions, so this compound could potentially be used to modify other molecules or structures in a biological system . Piperazine rings are found in many pharmaceuticals and can interact with a variety of biological targets, including neurotransmitter receptors .
Mode of Action
Without specific studies on this compound, it’s difficult to say exactly how it interacts with its targets. Azides can react with alkynes in the presence of a copper catalyst to form triazoles, a reaction known as "click chemistry" . This could potentially be used to attach the compound to other molecules.
Action Environment
The efficacy and stability of the compound could be influenced by many environmental factors, including temperature, pH, and the presence of other molecules. The azide group, for example, can be sensitive to certain conditions and may decompose to release nitrogen gas .
安全和危害
生化分析
Biochemical Properties
1-(2-Azidoethyl)-4-isopentylpiperazine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with various enzymes, including those involved in metabolic pathways and signal transduction. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces. These interactions can lead to the modulation of enzyme activity, either by inhibition or activation, thereby influencing the overall biochemical pathways in which these enzymes are involved .
Cellular Effects
The effects of 1-(2-Azidoethyl)-4-isopentylpiperazine on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, 1-(2-Azidoethyl)-4-isopentylpiperazine can modulate the activity of key signaling molecules, leading to alterations in downstream signaling cascades. Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of specific genes .
Molecular Mechanism
At the molecular level, 1-(2-Azidoethyl)-4-isopentylpiperazine exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes or receptors. This binding can result in the inhibition or activation of these biomolecules, leading to changes in their activity and function. Additionally, 1-(2-Azidoethyl)-4-isopentylpiperazine can influence gene expression by modulating the activity of transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the overall biochemical and cellular effects of this compound .
Temporal Effects in Laboratory Settings
The temporal effects of 1-(2-Azidoethyl)-4-isopentylpiperazine in laboratory settings are essential for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound exhibits varying degrees of stability depending on the experimental conditions, such as temperature and pH. Over time, 1-(2-Azidoethyl)-4-isopentylpiperazine may undergo degradation, leading to the formation of degradation products that can have distinct biochemical and cellular effects. Long-term studies have also indicated that this compound can have sustained effects on cellular function, including alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of 1-(2-Azidoethyl)-4-isopentylpiperazine vary with different dosages in animal models. At lower dosages, this compound may exhibit beneficial effects, such as the modulation of specific biochemical pathways or the enhancement of cellular function. At higher dosages, 1-(2-Azidoethyl)-4-isopentylpiperazine can induce toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have also been observed, where the compound exhibits a dose-dependent response, with specific effects occurring only at certain dosage levels .
Metabolic Pathways
1-(2-Azidoethyl)-4-isopentylpiperazine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in these pathways. For instance, 1-(2-Azidoethyl)-4-isopentylpiperazine may act as a substrate or inhibitor for specific enzymes, thereby affecting the overall metabolic balance within the cell .
Transport and Distribution
The transport and distribution of 1-(2-Azidoethyl)-4-isopentylpiperazine within cells and tissues are critical for understanding its overall biochemical and cellular effects. This compound can interact with various transporters or binding proteins that facilitate its movement across cellular membranes and its distribution within different cellular compartments. These interactions can influence the localization and accumulation of 1-(2-Azidoethyl)-4-isopentylpiperazine, thereby affecting its activity and function .
Subcellular Localization
The subcellular localization of 1-(2-Azidoethyl)-4-isopentylpiperazine is essential for understanding its activity and function within the cell. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. The localization of 1-(2-Azidoethyl)-4-isopentylpiperazine within these compartments can influence its interactions with other biomolecules and its overall biochemical and cellular effects .
属性
IUPAC Name |
1-(2-azidoethyl)-4-(3-methylbutyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N5/c1-11(2)3-5-15-7-9-16(10-8-15)6-4-13-14-12/h11H,3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZMZLXHBXFJTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1CCN(CC1)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 5,7-dihydroxyisothiazolo[4,3-d]pyrimidine-3-carboxylate](/img/structure/B1490064.png)
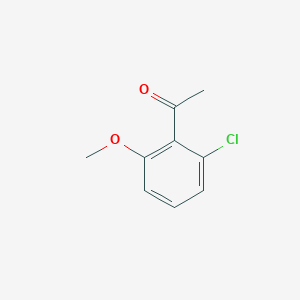
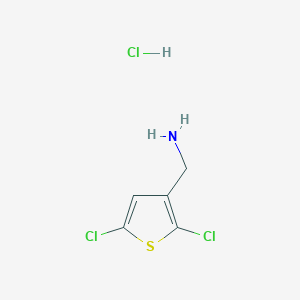


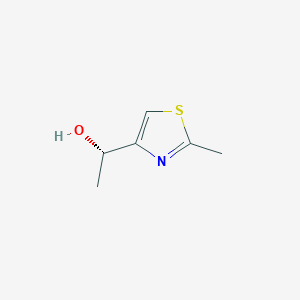

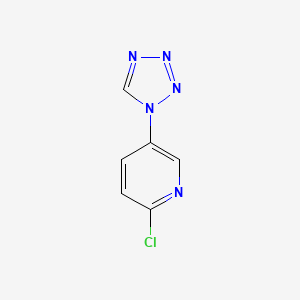
![4-[4-(Propan-2-yl)phenyl]but-3-enoic acid](/img/structure/B1490079.png)

![{[4-(Cyclopropyloxy)-3-thienyl]methyl}amine](/img/structure/B1490083.png)
![4-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine](/img/structure/B1490084.png)
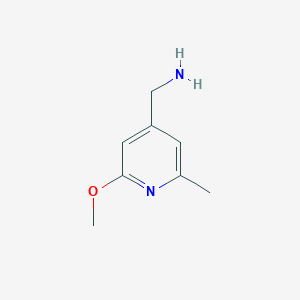
![5-Chloro-2-(methylthio)pyrido[4,3-D]pyrimidine](/img/structure/B1490086.png)